Palladium(II) oxide

Electrocatalysis Direct formic acid fuel cells Nanocatalyst synthesis

Palladium(II) oxide (PdO) is the only well-characterized palladium oxide, essential for oxidation catalysis, gas sensors, and fuel cells. Unlike metallic Pd, Pd²⁺ in PdO governs catalytic activity. Hydrous PdO achieves 100% CO conversion at room temperature; anhydrous is inactive at 100°C. PdO/C nanoparticles deliver 2.6-fold mass activity over Pd black (2165 vs 844 A g⁻¹). For automotive TWC, dynamic Pd⁰↔PdO cycling enables controlled catalyst activation. Specify hydration state and particle size to achieve target performance.

Molecular Formula OPd
Molecular Weight 122.42 g/mol
CAS No. 1314-08-5
Cat. No. B073686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(II) oxide
CAS1314-08-5
Molecular FormulaOPd
Molecular Weight122.42 g/mol
Structural Identifiers
SMILES[O-2].[Pd+2]
InChIInChI=1S/O.Pd/q-2;+2
InChIKeyJQPTYAILLJKUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium(II) Oxide (PdO, CAS 1314-08-5): Fundamental Properties and Catalytic Baseline for Scientific Procurement


Palladium(II) oxide (PdO, CAS 1314-08-5) is the only well-characterized oxide of palladium, existing as a greenish-black to black crystalline powder with a tetragonal crystal structure and density of approximately 8.3–8.7 g/cm³ [1]. PdO is typically prepared by direct oxidation of palladium metal in oxygen at 350 °C and decomposes back to metallic palladium at elevated temperatures—specifically above 750–800 °C in air, though the exact decomposition temperature is strongly dependent on oxygen partial pressure [1][2]. The compound is insoluble in water and most acids but slightly soluble in aqua regia [1]. As a p-type semiconductor with a band gap of approximately 1.5–2.2 eV, PdO finds primary utility as a heterogeneous catalyst for oxidation reactions, a precursor for supported palladium catalysts, and an active material in gas sensing devices [3].

Why Palladium(II) Oxide (PdO) Cannot Be Interchanged with Other Palladium Sources or Alternative Oxides in Critical Applications


Scientific and industrial users cannot simply substitute PdO with other palladium compounds (e.g., Pd black, Pd acetate, Pd nitrate) or alternative transition metal oxides (e.g., CuO, Co₃O₄) without compromising catalytic performance, thermal behavior, or material functionality. The oxidation state of palladium (Pd²⁺ in PdO versus Pd⁰ in metallic Pd) fundamentally dictates catalytic activity, selectivity, and stability under reaction conditions [1]. Furthermore, the hydration state of PdO—whether hydrous (containing surface hydroxyl groups) or anhydrous—produces dramatic differences in low-temperature CO oxidation activity, with hydrous PdO achieving 100% CO conversion at room temperature while anhydrous PdO remains inactive even at 100 °C [2]. The decomposition temperature of PdO to Pd metal is also highly sensitive to oxygen partial pressure and the presence of reducing gases such as hydrogen, making thermal stability an application-specific consideration rather than a fixed material constant [3][4]. These compound-specific and phase-specific properties mean that generic substitution without rigorous validation will introduce uncontrolled variability in catalytic outcomes, sensor response characteristics, and material processing windows.

Quantitative Differentiation Evidence for Palladium(II) Oxide (PdO) versus Key Comparators


PdO Nanoparticles Outperform Commercial Pd Black in Formic Acid Oxidation Electrocatalysis by 2.6-Fold

Mono-disperse PdO nanoparticles (~3 nm) supported on carbon black (PdO/C) exhibit a mass activity of 2165 A g⁻¹ for formic acid oxidation (FAO), representing a 2.6-fold enhancement over commercial Pd nanoparticles (Pd black) which achieve only 844 A g⁻¹ under identical measurement conditions [1]. This finding directly contradicts the widely held assumption in the fuel cell community that metallic Pd nanoparticles are superior to their Pd oxide counterparts for small organic molecule electrooxidation [1]. The as-prepared PdO/C also demonstrates superior stability relative to commercial Pd black in repeated cyclic voltammetric and chronoamperometric evaluations [1].

Electrocatalysis Direct formic acid fuel cells Nanocatalyst synthesis

Hydrous PdO Achieves 100% CO Conversion at Room Temperature versus Zero Activity for Anhydrous PdO

The hydration state of PdO fundamentally governs its low-temperature CO oxidation capability. Hydrous PdO (containing surface hydroxyl groups) exhibits 100% CO conversion at room temperature, whereas anhydrous PdO and hydrous PdO pretreated in He at 400 °C show no significant CO oxidation activity even at 100 °C [1]. X-ray photoelectron spectroscopy (XPS) confirms that water is present in hydrous PdO as hydroxyl groups rather than molecular water, and without these hydroxyl groups, CO oxidation does not occur [1]. During reaction, approximately half of the CO is oxidized catalytically by gas-phase oxygen, while the remainder is oxidized via a gas-solid reaction with oxygen contained in the solid [1].

Low-temperature CO oxidation Environmental catalysis Gas purification

Supported PdO Exhibits Lower CO Oxidation Activity than Metallic Pd⁰ Due to Higher Stability Against CO Reduction

On 5 wt% Pd/γ-Al₂O₃ catalysts, supported PdO nanoparticles demonstrate lower catalytic activity for CO oxidation compared to metallic Pd⁰ and substoichiometric PdOₓ<₁ species. This counterintuitive finding arises because PdO nanoparticles exhibit higher stability against reduction by CO, whereas Pd⁰ and substoichiometric PdOₓ<₁ undergo rapid reduction to active oxygen-covered metallic Pd upon CO exposure [1]. Comprehensive in situ and ex situ characterization (HR-TEM, XRD, FTIR) combined with kinetic measurements and DFT calculations confirmed that the active phase under typical CO oxidation reaction conditions is oxygen-covered metallic Pd rather than bulk PdO [1].

CO oxidation Automotive emissions control Supported metal catalysts

PdO Thermal Decomposition Occurs at 580 K in Vacuum but Drops to 350 K in Hydrogen Atmosphere

The thermal stability of PdO is highly environment-dependent. PdO thin films decompose to metallic palladium at approximately 580 K (307 °C) in vacuum, but the decomposition temperature drops dramatically to only 350 K (77 °C) in the presence of hydrogen gas [1]. Measurements of thermal stability under low partial pressure of oxygen indicate a dissociation enthalpy of −1.17 ± 0.06 eV [2]. This sensitivity to reducing atmospheres is further supported by the Pd–PdO equilibrium phase diagram, which demonstrates that decomposition temperature increases with oxygen partial pressure, ranging from approximately 800 °C in pure oxygen to significantly lower temperatures under reducing conditions [3].

Thermal stability Reductive atmospheres Catalyst pretreatment

Optimal Research and Industrial Application Scenarios for Palladium(II) Oxide (PdO) Based on Quantified Differentiation Evidence


High-Performance Anode Catalyst for Direct Formic Acid Fuel Cells (DFAFCs)

PdO nanoparticles supported on carbon (PdO/C) offer a 2.6-fold mass activity enhancement over commercial Pd black for formic acid oxidation (2165 A g⁻¹ versus 844 A g⁻¹) with superior cyclic stability [1]. This application scenario is optimal for fuel cell developers seeking to maximize anode current density while minimizing noble metal loading. The microwave-assisted thermo-hydrolyzation synthesis route produces mono-disperse ~3 nm PdO particles with unexpectedly high electrocatalytic activity, challenging the conventional preference for metallic Pd in this application [1]. Procurement should specify PdO/C with controlled nanoparticle size distribution and hydration state.

Room-Temperature Carbon Monoxide Oxidation Using Hydrous PdO

Hydrous PdO achieves 100% CO conversion at ambient room temperature, whereas anhydrous PdO exhibits negligible activity even at 100 °C [2]. This stark differentiation makes hydrous PdO uniquely suited for low-temperature CO removal in applications where thermal activation is impractical or undesirable, such as personal protective equipment, indoor air purification, or cold-start automotive emissions control. The catalytic mechanism relies on surface hydroxyl groups that participate directly in CO oxidation; consequently, procurement must specify hydrous PdO with preserved surface hydroxyl content rather than anhydrous material [2].

Controlled Pd⁰/PdO Phase Engineering in Automotive Three-Way Catalysts (TWCs)

PdO serves as a critical precursor and active phase in automotive three-way catalysts, where its higher stability against CO reduction (compared to metallic Pd) influences the dynamic Pd⁰ ↔ PdO cycling that governs catalytic performance under oscillating lean/rich exhaust conditions [3]. The thermal stability of PdO is strongly environment-dependent, decomposing at ~307 °C in vacuum but at only 77 °C in hydrogen [4][5]. This phase behavior enables controlled catalyst activation and regeneration strategies. For TWC applications, procurement should consider PdO supported on γ-Al₂O₃ or ceria-zirconia, with particle size and PdO–support interaction optimized for the specific exhaust gas composition and temperature window [3].

Gas Sensing Material for CO Detection at Low Operating Temperatures

PdO exhibits excellent sensitivity to CO at operating temperatures as low as 25–100 °C, making it suitable for low-power CO sensing applications [2]. The sensing mechanism is intrinsically linked to the PdO surface chemistry and hydration state, as surface hydroxyl groups play an essential role in the redox processes that generate the sensing signal. For gas sensor fabrication, procurement should prioritize PdO with controlled morphology (thin films or nanoparticles) and specified surface hydroxyl content, as anhydrous PdO lacks the requisite surface reactivity for effective low-temperature CO detection [2].

Technical Documentation Hub

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